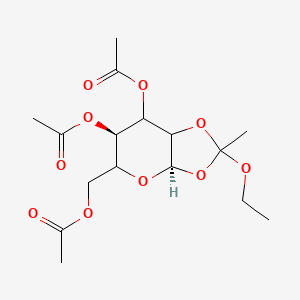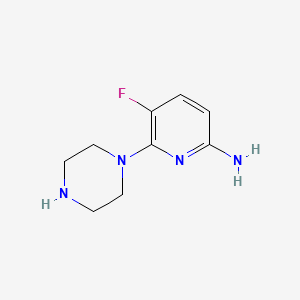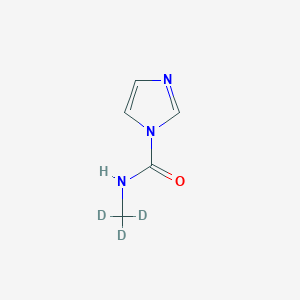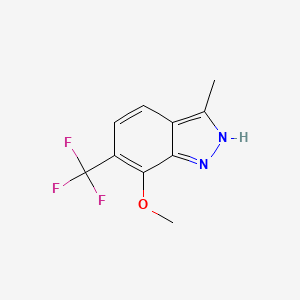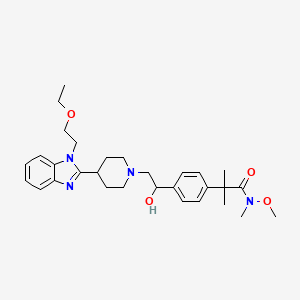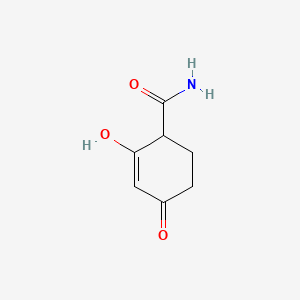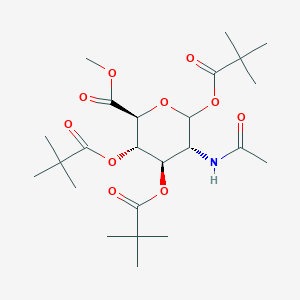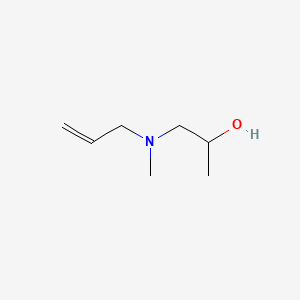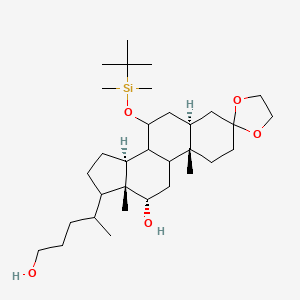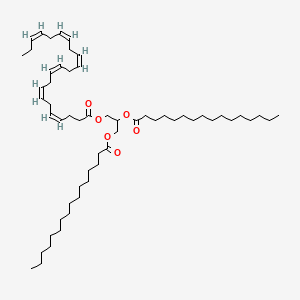
3-(((4Z,7Z,10Z,13Z,16Z,19Z)-Docosa-4,7,10,13,16,19-hexaenoyl)oxy)propane-1,2-diyl dipalmitate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol: is a biochemical compound with the molecular formula C57H98O6 and a molecular weight of 879.38 g/mol . This compound is a triacylglycerol, which means it consists of three fatty acid chains esterified to a glycerol backbone. Specifically, it contains two palmitic acid (hexadecanoic acid) chains at the sn-1 and sn-2 positions and one docosahexaenoic acid (DHA) chain at the sn-3 position .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:
Activation of Fatty Acids: Palmitic acid and docosahexaenoic acid are activated using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to form reactive intermediates.
Esterification: The activated fatty acids are then reacted with glycerol under controlled conditions to form the desired triacylglycerol.
Industrial Production Methods: Industrial production of 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid chain is particularly susceptible to oxidation due to its multiple double bonds.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and the respective fatty acids.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Major Products:
Oxidation: Oxidation of the DHA chain can lead to the formation of various oxidized lipid species.
Hydrolysis: Hydrolysis yields glycerol, palmitic acid, and docosahexaenoic acid.
科学研究应用
1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol has several scientific research applications:
Chemistry: It is used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: It serves as a substrate in enzymatic studies involving lipases and esterases.
Medicine: The compound is investigated for its potential role in modulating lipid metabolism and its effects on cardiovascular health.
Industry: It is used in the formulation of specialized nutritional supplements and functional foods.
作用机制
The mechanism of action of 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol involves its interaction with lipid metabolic pathways. The compound can be hydrolyzed by lipases to release free fatty acids, which are then involved in various metabolic processes. The docosahexaenoic acid released from the compound is known to exert anti-inflammatory and cardioprotective effects by modulating signaling pathways and gene expression .
相似化合物的比较
1,3-Dipalmitoyl-2-docosahexaenoyl Glycerol: This compound has a similar structure but with the DHA chain at the sn-2 position.
1,2-Dipalmitoyl-3-oleoyl Glycerol: This compound contains oleic acid instead of DHA at the sn-3 position.
Uniqueness: 1,2-Dipalmitoyl-3-docosahexaenoyl Glycerol is unique due to the presence of the highly unsaturated docosahexaenoic acid chain, which imparts distinct biochemical properties and potential health benefits .
属性
分子式 |
C57H98O6 |
|---|---|
分子量 |
879.4 g/mol |
IUPAC 名称 |
2,3-di(hexadecanoyloxy)propyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-29-30-33-35-38-41-44-47-50-56(59)62-53-54(63-57(60)51-48-45-42-39-36-32-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-31-23-20-17-14-11-8-5-2/h7,10,16,19,25-26,28-29,33,35,41,44,54H,4-6,8-9,11-15,17-18,20-24,27,30-32,34,36-40,42-43,45-53H2,1-3H3/b10-7-,19-16-,26-25-,29-28-,35-33-,44-41- |
InChI 键 |
GNADFLWMYUNMMR-MSDLDNLYSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


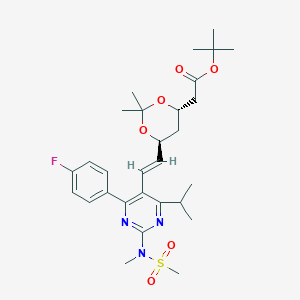
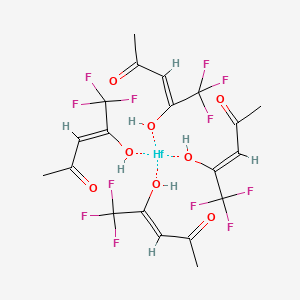
![N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester](/img/structure/B13837618.png)
